An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate (CAS: 73839-20-0)
An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate (CAS: 73839-20-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule with significant applications in polymer chemistry and as a linker in the development of novel therapeutics. This document details its physicochemical properties, synthesis, and key applications, supported by experimental protocols and graphical representations of chemical pathways and workflows.
Chemical and Physical Properties
t-Butyl 6-hydroxyhexanoate is a colorless liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 73839-20-0 |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 246.8 °C at 760 mmHg |
| Density | 0.967 g/cm³ |
| Refractive Index | 1.443 |
| Storage Temperature | -20°C Freezer |
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.65 - 3.62 (m, 2H), 2.32 - 2.29 (m, 1H), 2.23 - 2.20 (m, 2H), 1.66 - 1.55 (m, 4H), 1.43 (s, 9H), 1.41 - 1.35 (m, 2H)[1] |
| ¹³C-NMR (Predicted) | δ ~173 (C=O), ~80 (C(CH₃)₃), ~62 (-CH₂OH), ~34 (-CH₂C=O), ~32, 25, 24 (-CH₂-), 28 (-C(CH₃)₃) |
| IR (Infrared) | Broad peak ~3400 cm⁻¹ (O-H stretch), Strong peak ~1730 cm⁻¹ (C=O ester stretch), Peaks in the 2900-3000 cm⁻¹ region (C-H stretch) |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 189.1485 |
Synthesis of t-Butyl 6-hydroxyhexanoate
A common and efficient method for the synthesis of t-Butyl 6-hydroxyhexanoate is the ring-opening of ε-caprolactone with potassium tert-butoxide.
Synthesis Pathway
Caption: Synthesis of t-Butyl 6-hydroxyhexanoate from ε-Caprolactone.
Experimental Protocol
Materials:
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ε-Caprolactone
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Potassium tert-butoxide (t-BuOK)
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tert-Butanol (t-BuOH)
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Dichloromethane (DCM)
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Toluene
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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250 mL round-bottom flask
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Magnetic stirrer
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Thermocouple
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Condenser
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Nitrogen inlet
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-butanol (100 mL) in dichloromethane.
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Add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equiv.) to the solution.
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Stir the solution and heat to reflux for 3 hours.
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After cooling to room temperature, dilute the solution with toluene.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the solution and concentrate the filtrate under reduced pressure to yield t-Butyl 6-hydroxyhexanoate as a clear yellow oil (4.8 g, 80% yield).[1]
Applications in Research and Drug Development
t-Butyl 6-hydroxyhexanoate serves as a valuable building block in several areas of chemical and pharmaceutical research.
Linker for Proteolysis Targeting Chimeras (PROTACs)
The bifunctional nature of t-Butyl 6-hydroxyhexanoate, possessing a protected carboxylic acid and a reactive hydroxyl group, makes it an ideal scaffold for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group can be functionalized to attach to an E3 ligase ligand, while the deprotected carboxylic acid can be coupled to a target protein ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
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Functionalized t-Butyl 6-hydroxyhexanoate linker
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Amine-containing E3 ligase ligand or target protein ligand
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Coupling agents (e.g., HATU, HOBt)
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Organic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF)
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Acid for deprotection (e.g., TFA in DCM)
Procedure (Illustrative):
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Functionalization of the hydroxyl group: The hydroxyl group of t-Butyl 6-hydroxyhexanoate is typically converted to a better leaving group (e.g., tosylate or mesylate) or an azide for click chemistry.
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Coupling to the first ligand: The functionalized linker is reacted with the first binding ligand (either for the E3 ligase or the target protein) via nucleophilic substitution or other suitable coupling reactions.
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Deprotection of the tert-butyl ester: The tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.
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Coupling to the second ligand: The resulting carboxylic acid is activated with a peptide coupling agent and reacted with an amine-functional group on the second binding ligand to form the final PROTAC molecule.
Initiator for Ring-Opening Polymerization (ROP)
The hydroxyl group of t-Butyl 6-hydroxyhexanoate can act as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (PLA). This allows for the synthesis of well-defined polymers with a tert-butoxycarbonyl end-group.
Caption: Ring-Opening Polymerization initiated by t-Butyl 6-hydroxyhexanoate.
Materials:
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t-Butyl 6-hydroxyhexanoate
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ε-Caprolactone (or other cyclic ester monomer)
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Stannous octoate (Sn(Oct)₂) catalyst
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Anhydrous toluene
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Schlenk flask and line
Procedure (Illustrative):
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The monomer (e.g., ε-caprolactone) and initiator (t-Butyl 6-hydroxyhexanoate) are added to a Schlenk flask and dried under vacuum.
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Anhydrous toluene is added, followed by the catalyst (e.g., a solution of stannous octoate in toluene).
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The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a specified time.
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The polymerization is terminated by cooling the reaction mixture.
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The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Role in Statin Synthesis
While t-Butyl 6-hydroxyhexanoate itself is not a direct precursor in the synthesis of widely used statins, structurally related compounds such as tert-butyl 6-oxohexanoate and other chiral hydroxy ester derivatives are key intermediates in the synthesis of drugs like Atorvastatin and Rosuvastatin. The core hexanoate structure is a common feature in the side chains of these HMG-CoA reductase inhibitors.
Safety Information
t-Butyl 6-hydroxyhexanoate should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
t-Butyl 6-hydroxyhexanoate is a valuable and versatile chemical intermediate with significant utility in the fields of polymer chemistry and drug discovery. Its bifunctional nature allows for its use as a linker in the rapidly evolving field of PROTACs and as an initiator for the controlled synthesis of polyesters. The experimental protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their scientific endeavors.
